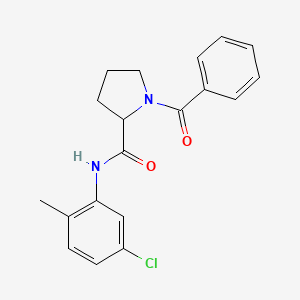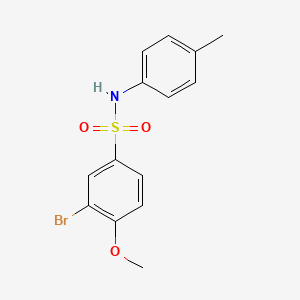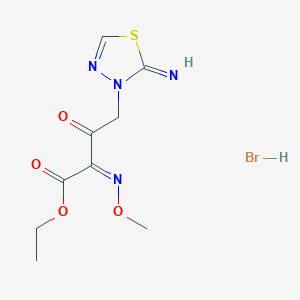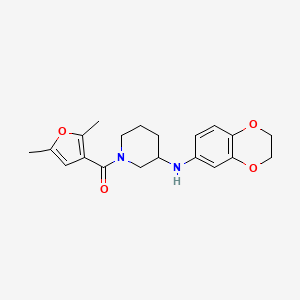
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide, also known as BTCP, is a chemical compound that belongs to the class of proline derivatives. It is a white crystalline solid that has been extensively studied for its potential applications in scientific research.
科学的研究の応用
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide has been used in several scientific research applications, including studies on dopamine transporters, opioid receptors, and the central nervous system. It has been shown to have potential as a treatment for drug addiction and depression. Additionally, it has been used as a tool to study the effects of dopamine and other neurotransmitters on behavior and cognition.
作用機序
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide acts as a dopamine reuptake inhibitor, meaning it increases the concentration of dopamine in the brain. This leads to increased dopamine signaling, which can have a variety of effects on behavior and cognition. Additionally, 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide has been shown to interact with opioid receptors, which may contribute to its potential as a treatment for drug addiction.
Biochemical and Physiological Effects:
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, as well as increase dopamine release in the brain. Additionally, it has been shown to decrease the rewarding effects of cocaine and other drugs of abuse.
実験室実験の利点と制限
One advantage of using 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide in lab experiments is its ability to selectively target dopamine transporters. This allows researchers to study the effects of dopamine signaling on behavior and cognition. Additionally, 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide has been shown to have a relatively low toxicity, making it a safe choice for use in animal studies.
One limitation of using 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or to dissolve in solutions for in vitro experiments. Additionally, its effects on behavior and cognition may vary depending on the dose and administration method used.
将来の方向性
There are several potential future directions for research on 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide. One area of interest is its potential as a treatment for drug addiction. Studies have shown that 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide can decrease the rewarding effects of cocaine and other drugs of abuse, suggesting it may have potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanisms of action of 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide and its effects on behavior and cognition.
Conclusion:
In conclusion, 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide, or 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It acts as a dopamine reuptake inhibitor and has been shown to have potential as a treatment for drug addiction and depression. While there are limitations to its use in lab experiments, 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide remains a valuable tool for studying the effects of dopamine and other neurotransmitters on behavior and cognition.
合成法
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-chloro-2-methylbenzoyl chloride with proline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
特性
IUPAC Name |
1-benzoyl-N-(5-chloro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-9-10-15(20)12-16(13)21-18(23)17-8-5-11-22(17)19(24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17H,5,8,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOTZJVSWRKFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide](/img/structure/B6009429.png)
![1-(4-hydroxyphenyl)ethanone [1-(4-hydroxyphenyl)ethylidene]hydrazone](/img/structure/B6009433.png)
![2-(4-phenyl-3-pyridin-4-yl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6009453.png)
![3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6009463.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6009466.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6009475.png)
![N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6009478.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009481.png)



![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6009518.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6009528.png)
![2-ethyl-5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6009534.png)